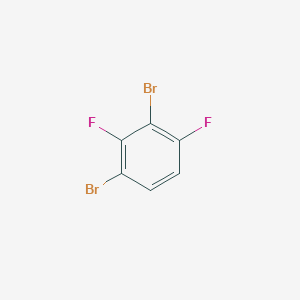

1,3-Dibromo-2,4-difluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,3-Dibromo-2,4-difluorobenzene” is a chemical compound with the molecular formula C6H2Br2F2 . It has a molecular weight of 271.88 . This compound is used in various chemical reactions and has been used in the preparation of other compounds .

Synthesis Analysis

The synthesis of “1,3-Dibromo-2,4-difluorobenzene” can be achieved through various methods. One common method involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide .

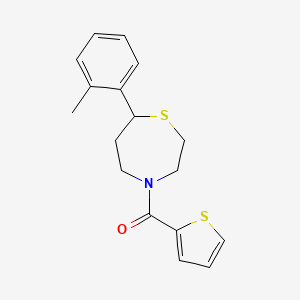

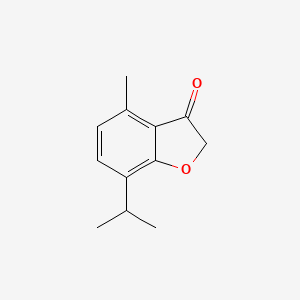

Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-2,4-difluorobenzene” consists of a benzene ring with bromine atoms at the 1 and 3 positions and fluorine atoms at the 2 and 4 positions .

Chemical Reactions Analysis

“1,3-Dibromo-2,4-difluorobenzene” undergoes various chemical reactions. For example, it undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . It also participates in Sonogashira cross-coupling reactions .

Physical And Chemical Properties Analysis

“1,3-Dibromo-2,4-difluorobenzene” is a colorless to pale yellow liquid that is soluble in organic solvents such as methanol, ethanol, chloroform, and benzene . It has a boiling point of 145-146 °C and a melting point of -4 °C .

科学的研究の応用

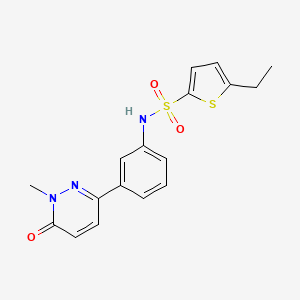

Organic Synthesis and Reagent

1,3-Dibromo-2,4-difluorobenzene serves as a valuable reagent in organic synthesis. Researchers use it to introduce specific functional groups into target molecules. Its bromine and fluorine atoms can participate in diverse reactions, such as electrophilic aromatic substitution or cross-coupling reactions. By leveraging its unique substitution pattern, chemists can create novel compounds for pharmaceuticals, agrochemicals, and materials .

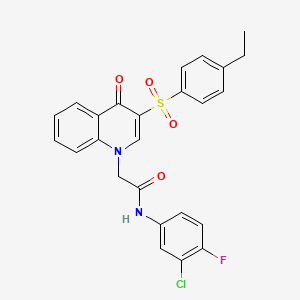

Building Block for Drug Discovery

The compound’s structural features make it an attractive building block for drug discovery. Medicinal chemists can modify its core structure to design potential drug candidates. By strategically substituting other functional groups, they can fine-tune properties like lipophilicity, solubility, and binding affinity. Researchers explore its derivatives as potential anticancer agents, antivirals, or enzyme inhibitors .

Electrochemical Analysis

1,3-Dibromo-2,4-difluorobenzene has been employed as a solvent in electrochemical studies. Its relatively high dielectric constant and chemical inertness make it suitable for analyzing transition metal complexes. Researchers investigate redox processes, electrode kinetics, and electrocatalysis using this compound as a solvent .

Materials Science

In materials science, this compound finds applications due to its unique properties. Researchers explore its use as a precursor for functional materials, such as conducting polymers or luminescent materials. By incorporating it into polymer matrices, they can tailor properties like thermal stability, optical behavior, and charge transport .

Coordination Chemistry

1,3-Dibromo-2,4-difluorobenzene acts as a ligand in coordination chemistry. Its halogen atoms can coordinate with metal ions, forming stable complexes. These complexes serve as catalysts, sensors, or molecular switches. Researchers investigate their reactivity, selectivity, and catalytic activity in various reactions .

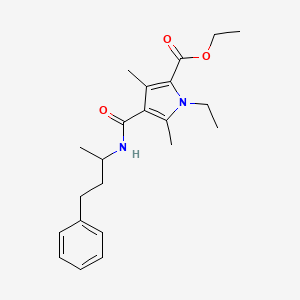

Fluorinated Building Blocks

Fluorinated compounds play a crucial role in drug development and materials science. 1,3-Dibromo-2,4-difluorobenzene, with its fluorine atoms, contributes to the pool of available fluorinated building blocks. Researchers use it to introduce fluorine-containing moieties into complex molecules, enhancing their pharmacokinetics or material properties .

作用機序

将来の方向性

“1,3-Dibromo-2,4-difluorobenzene” has potential applications in the synthesis of various organic compounds. For example, it has been used in the preparation of key intermediates of chiral azole antifungal agents by a chemoenzymatic process . It also has potential applications in the field of organic solar cells .

特性

IUPAC Name |

1,3-dibromo-2,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTOBPAYDSAFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-2,4-difluorobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isobutyramide](/img/structure/B2587279.png)

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2587282.png)

![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2587286.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)